

### Zetomipzomib: A Technical Guide to its Mechanism of Action in Autoimmune Disease

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Zetomipzomib** (formerly KZR-616) is a novel, first-in-class selective inhibitor of the immunoproteasome, currently under investigation for the treatment of a range of autoimmune diseases, including lupus nephritis (LN) and autoimmune hepatitis (AIH).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of **zetomipzomib**, detailing its molecular targets, its impact on key immune cell signaling pathways, and the experimental evidence supporting its immunomodulatory effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

### Core Mechanism of Action: Selective Immunoproteasome Inhibition

**Zetomipzomib**'s primary mechanism of action is the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][3] Unlike the constitutive proteasome, which is responsible for general protein turnover in all cells, the immunoproteasome plays a critical role in processing antigens for presentation to the immune system and in regulating the production of inflammatory cytokines.[3]



**Zetomipzomib** specifically targets two of the three catalytic subunits of the immunoproteasome: low molecular mass polypeptide 7 (LMP7) and low molecular mass polypeptide 2 (LMP2).[4][5] This dual inhibition is crucial for its broad anti-inflammatory and immunomodulatory effects.[2]

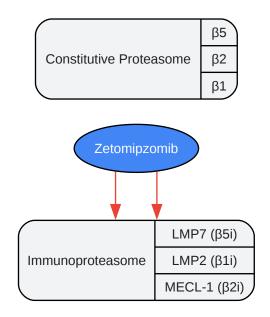
### **Molecular Targeting and Potency**

**Zetomipzomib** is a tripeptide ketoepoxide that demonstrates high selectivity for the LMP7 and LMP2 subunits over the constitutive proteasome subunits.[2] This selectivity is key to its favorable safety profile, minimizing the off-target effects associated with broader proteasome inhibitors.[6]

Target Subunit	Species	IC50 (nM)
LMP7 (β5i)	Human (h)	39[4][5][7]
Mouse (m)	57[4][5][7]	
LMP2 (β1i)	Human (h)	131[4][5][7]
Mouse (m)	179[4][5][7]	
MECL-1 (β2i)	-	623[4][5][7]
Constitutive β5	-	688[4][5][7]

Table 1: **Zetomipzomib** In Vitro Inhibitory Potency (IC50)





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Figure 1: **Zetomipzomib** selectively targets the LMP7 and LMP2 subunits of the immunoproteasome.

# Immunomodulatory Effects on Innate and Adaptive Immunity

By inhibiting the immunoproteasome, **zetomipzomib** exerts a broad range of effects on both the innate and adaptive immune systems, ultimately dampening the inflammatory processes that drive autoimmune diseases.

### **Attenuation of Pro-inflammatory Cytokine Production**

A key consequence of immunoproteasome inhibition by **zetomipzomib** is the significant reduction in the production of a wide array of pro-inflammatory cytokines.[2] This has been demonstrated in human peripheral blood mononuclear cells (PBMCs) stimulated with various agents.[2]

Experimental Protocol: Human PBMC Cytokine Production Assay

 PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

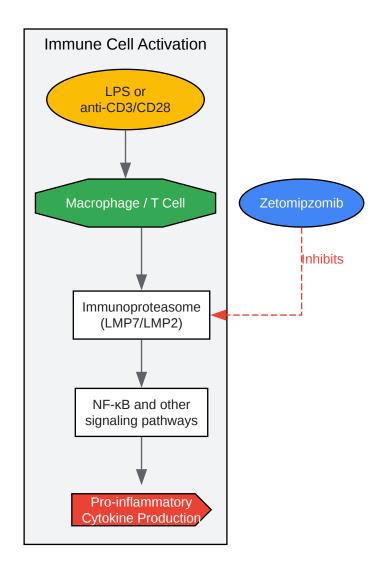


- Cell Culture: Culture PBMCs at a density of 2 x 10<sup>6</sup> cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- **Zetomipzomib** Treatment: Pre-treat PBMCs with **zetomipzomib** (e.g., 500 nM) or vehicle control for 1 hour.
- Stimulation: Stimulate cells with lipopolysaccharide (LPS) (1 μg/mL) or anti-CD3/anti-CD28 antibodies for 24 hours.
- Cytokine Analysis: Collect supernatants and analyze cytokine levels using a multiplexed immunoassay (e.g., Meso Scale Diagnostics).

Stimulant	Cytokines Significantly Inhibited by Zetomipzomib
LPS	IL-1 $\beta$ , IL-6, TNF- $\alpha$ , IL-12p70, and over 30 other pro-inflammatory cytokines[2]
anti-CD3/CD28	IFN-γ, IL-2, IL-17A, and other T-cell-associated cytokines[2]

Table 2: Effect of **Zetomipzomib** on Stimulated Cytokine Production in Human PBMCs





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Figure 2: **Zetomipzomib** inhibits cytokine production by blocking immunoproteasome activity.

#### **Modulation of T Cell Differentiation and Function**

**Zetomipzomib** influences the differentiation of naïve CD4+ T cells, skewing the balance away from pro-inflammatory T helper (Th) subsets towards a more regulatory phenotype. Specifically, it has been shown to inhibit the polarization of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[2]

Experimental Protocol: Human T Cell Polarization Assay

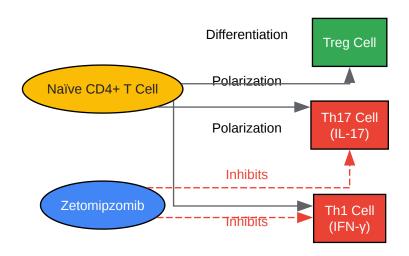
Naïve T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs.



- **Zetomipzomib** Treatment: Treat cells with **zetomipzomib** or vehicle.
- Polarization: Culture cells for 6 days under Th1-polarizing conditions (IL-12, anti-IL-4) or Th17-polarizing conditions (IL-6, IL-23, IL-1β, TGF-β, anti-IFN-y, anti-IL-4).
- Analysis: Analyze intracellular cytokine production (IFN-y for Th1, IL-17 for Th17) by flow cytometry.

T Helper Subset	Effect of Zetomipzomib
Th1 (IFN-y+)	Reduced polarization[2]
Th17 (IL-17+)	Reduced polarization[2]

Table 3: Impact of **Zetomipzomib** on T Helper Cell Polarization



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Figure 3: **Zetomipzomib** modulates T cell differentiation, inhibiting pro-inflammatory subsets.

## Inhibition of B Cell Differentiation and Antibody Production

**Zetomipzomib** has been demonstrated to impede the differentiation of B cells into antibody-secreting plasmablasts, a critical step in the pathogenesis of antibody-mediated autoimmune diseases like lupus.[2] This leads to a reduction in the production of pathogenic autoantibodies.



Experimental Protocol: Human Plasmablast Differentiation Assay

- B Cell Isolation: Isolate CD19+ B cells from human PBMCs.
- **Zetomipzomib** Treatment: Treat cells with **zetomipzomib** or vehicle.
- Differentiation: Stimulate B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce plasmablast differentiation.
- Analysis: Quantify the percentage of CD19+CD38+ plasmablasts by flow cytometry and measure IgG levels in the supernatant by ELISA.

In preclinical models of lupus, **zetomipzomib** treatment led to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow, correlating with decreased levels of anti-dsDNA autoantibodies.[2]

# Preclinical and Clinical Evidence in Autoimmune Disease

The immunomodulatory effects of **zetomipzomib** have been validated in preclinical models and are currently being evaluated in clinical trials for various autoimmune diseases.

### Preclinical Efficacy in a Mouse Model of Lupus Nephritis

In the NZB/W F1 mouse model of lupus nephritis, **zetomipzomib** demonstrated significant therapeutic efficacy.[2]

Experimental Protocol: NZB/W F1 Mouse Model of Lupus Nephritis

- Animal Model: Use female NZB/W F1 mice with established proteinuria.
- Treatment: Administer zetomipzomib (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 13 weeks.
- Disease Monitoring: Monitor proteinuria weekly. At the end of the study, assess renal histopathology, serum anti-dsDNA antibody levels, and immune cell populations in the spleen and kidneys.



Parameter	Effect of Zetomipzomib Treatment
Proteinuria	Complete and durable resolution[2]
Renal Histopathology	Marked reduction in glomerular nephritis and immune complex deposition[2]
Anti-dsDNA Antibodies	Significant reduction in serum levels[2]
Plasma Cells	Decreased numbers in spleen and bone marrow[2]

Table 4: Preclinical Efficacy of **Zetomipzomib** in the NZB/W F1 Mouse Model of Lupus Nephritis

# Clinical Development in Lupus Nephritis and Autoimmune Hepatitis

**Zetomipzomib** has progressed to clinical trials in patients with lupus nephritis and autoimmune hepatitis, with promising results.

- MISSION Study (NCT03393013): A Phase 1b/2 open-label study in patients with systemic lupus erythematosus (SLE) with or without lupus nephritis. The study demonstrated that zetomipzomib was generally well-tolerated and resulted in clinically meaningful improvements in renal function and reductions in proteinuria.[3][8][9]
- PALIZADE Study (NCT05781750): A Phase 2b, randomized, placebo-controlled trial
  evaluating the efficacy and safety of two doses of **zetomipzomib** in patients with active
  lupus nephritis.[6][10][11][12][13]
- PORTOLA Study (NCT05569759): A Phase 2a, randomized, placebo-controlled trial assessing the efficacy and safety of zetomipzomib in patients with autoimmune hepatitis.[1] [14][15][16][17]

### Conclusion

**Zetomipzomib**'s selective inhibition of the LMP7 and LMP2 subunits of the immunoproteasome represents a targeted and potent mechanism for modulating the aberrant



immune responses that characterize autoimmune diseases. Its ability to broadly suppress proinflammatory cytokine production, inhibit the differentiation and function of key pathogenic immune cell subsets, including Th1, Th17, and plasma cells, and its demonstrated efficacy in preclinical models and promising early clinical data, position **zetomipzomib** as a significant potential therapeutic advancement for patients with lupus nephritis, autoimmune hepatitis, and potentially other autoimmune conditions. Further investigation in ongoing and future clinical trials will continue to delineate its full therapeutic potential and role in the management of these complex diseases.

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